molecular formula C19H16N2O B11956835 N-(2-Hydroxybenzylidene)-N'-phenyl-1,4-phenylenediamine CAS No. 7017-77-8

N-(2-Hydroxybenzylidene)-N'-phenyl-1,4-phenylenediamine

Cat. No.: B11956835
CAS No.: 7017-77-8
M. Wt: 288.3 g/mol
InChI Key: HUAVUSOCXGZAQJ-UHFFFAOYSA-N
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Description

N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine is a Schiff base compound formed by the condensation of 2-hydroxybenzaldehyde and N-phenyl-1,4-phenylenediamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine typically involves the condensation reaction between 2-hydroxybenzaldehyde and N-phenyl-1,4-phenylenediamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the resulting product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with various transition metals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug design and development due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine largely depends on its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound can inhibit enzymes by chelating metal ions that are essential for enzyme activity. Additionally, its ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxybenzylidene)-2,6-diisopropylaniline
  • N-(2-Hydroxybenzylidene)-3-(naphthalen-1-yl)acrylohydrazide
  • N-(5-Bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide

Uniqueness

N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine stands out due to its specific structural features, which allow it to form stable complexes with a wide range of metal ions. This versatility makes it particularly valuable in coordination chemistry and various applications in scientific research.

Biological Activity

N-(2-Hydroxybenzylidene)-N'-phenyl-1,4-phenylenediamine, a Schiff base compound, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies that highlight its potential applications in medicine and industry.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-hydroxybenzaldehyde and 1,4-phenylenediamine. The reaction is usually conducted in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base. The product is then purified through recrystallization.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger. The compound's ability to disrupt microbial cell membranes contributes to its antimicrobial properties.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capacity. It acts as a free radical scavenger, reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Chelation : The compound can form stable complexes with metal ions, which may enhance its biological effects by modulating metal-dependent enzymatic activities.
  • Radical Scavenging : Its hydroxyl groups play a significant role in scavenging free radicals, thereby mitigating oxidative damage.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology reported that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial properties .
  • Antioxidant Capacity : Another research article highlighted that the compound exhibited an IC50 value of 150 µg/mL in the DPPH radical scavenging assay, demonstrating its potential as an antioxidant .
  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that this compound had a selective cytotoxic effect on cancer cell lines while sparing normal cells, suggesting its potential for therapeutic applications .

Comparative Analysis

PropertyThis compoundSimilar Compounds
Antimicrobial ActivityEffective against E. coli, S. aureusSchiff bases with similar structures
Antioxidant CapacityIC50 = 150 µg/mLVaries among different Schiff bases
CytotoxicitySelective towards cancer cellsDepends on substituents

Properties

CAS No.

7017-77-8

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

2-[(4-anilinophenyl)iminomethyl]phenol

InChI

InChI=1S/C19H16N2O/c22-19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)21-17-7-2-1-3-8-17/h1-14,21-22H

InChI Key

HUAVUSOCXGZAQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CC=C3O

Origin of Product

United States

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